Cas no 1021119-77-6 (1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)

1-(4-Ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine moiety via a benzenesulfonyl group. This structure imparts potential pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzymes due to its fused triazole-pyridazine scaffold. The ethyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability. Its sulfonamide group may contribute to binding affinity in biological systems. The compound's modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry research. Its well-defined structure facilitates structure-activity relationship (SAR) studies for optimizing selectivity and potency in drug discovery programs.
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine structure
1021119-77-6 structure
Product name:1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No:1021119-77-6
MF:C18H22N6O2S
Molecular Weight:386.471281528473
CID:6211436
PubChem ID:42111543

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 化学的及び物理的性質

名前と識別子

    • 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
    • 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
    • F5123-0937
    • 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
    • AKOS024499297
    • 1021119-77-6
    • インチ: 1S/C18H22N6O2S/c1-3-15-4-6-16(7-5-15)27(25,26)23-12-10-22(11-13-23)18-9-8-17-20-19-14(2)24(17)21-18/h4-9H,3,10-13H2,1-2H3
    • InChIKey: HGSMDFUGBOMXTG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=CC=1)(N1CCN(C2C=CC3=NN=C(C)N3N=2)CC1)(=O)=O

計算された属性

  • 精确分子量: 386.15249514g/mol
  • 同位素质量: 386.15249514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 596
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 92.1Ų

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5123-0937-25mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
25mg
$163.5 2023-09-10
Life Chemicals
F5123-0937-5μmol
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
5μmol
$94.5 2023-09-10
Life Chemicals
F5123-0937-10mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
10mg
$118.5 2023-09-10
Life Chemicals
F5123-0937-20mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
20mg
$148.5 2023-09-10
Life Chemicals
F5123-0937-2mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
2mg
$88.5 2023-09-10
Life Chemicals
F5123-0937-3mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
3mg
$94.5 2023-09-10
Life Chemicals
F5123-0937-40mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
40mg
$210.0 2023-09-10
Life Chemicals
F5123-0937-4mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
4mg
$99.0 2023-09-10
Life Chemicals
F5123-0937-10μmol
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
10μmol
$103.5 2023-09-10
Life Chemicals
F5123-0937-5mg
1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1021119-77-6
5mg
$103.5 2023-09-10

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 関連文献

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazineに関する追加情報

Comprehensive Overview of 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS No. 1021119-77-6)

The compound 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS No. 1021119-77-6) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a triazolopyridazine core linked to a piperazine moiety via a benzenesulfonyl bridge, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of enzymatic activity and receptor binding, which could pave the way for novel drug development.

In recent years, the demand for heterocyclic compounds like 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has surged due to their versatility in medicinal chemistry. The triazolopyridazine scaffold, in particular, is known for its bioisosteric properties, often serving as a surrogate for purine bases in drug design. This compound’s CAS No. 1021119-77-6 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Users often inquire about its synthesis, solubility, and stability under physiological conditions, highlighting its practical importance.

One of the most discussed topics surrounding CAS No. 1021119-77-6 is its potential role in targeting central nervous system (CNS) disorders. The piperazine moiety is a common feature in psychotropic drugs, and its inclusion in this compound suggests possible applications in neurology. Additionally, the ethylbenzenesulfonyl group may enhance blood-brain barrier permeability, a critical factor for CNS-active agents. These attributes align with current trends in drug discovery, where researchers prioritize molecules with improved bioavailability and target specificity.

From a synthetic chemistry perspective, the preparation of 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multi-step organic transformations, including sulfonylation and cyclization reactions. The compound’s CAS No. 1021119-77-6 is often referenced in patents and scholarly articles detailing its synthetic routes. Optimizing these processes is a key focus for chemists, as it directly impacts the compound’s scalability and cost-effectiveness for industrial applications.

Another area of interest is the compound’s potential as a kinase inhibitor. Kinases are pivotal in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. The triazolopyridazine core of CAS No. 1021119-77-6 bears structural resemblance to known kinase inhibitors, prompting investigations into its inhibitory activity. Preliminary studies suggest that it may exhibit selectivity for specific kinase families, making it a valuable tool for mechanistic studies and drug development.

Environmental and safety considerations are also paramount when working with 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. While it is not classified as a hazardous material, proper handling protocols must be followed to ensure workplace safety. Researchers often search for information on its material safety data sheet (MSDS), degradation products, and ecotoxicological profile, underscoring the need for comprehensive documentation.

In summary, 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS No. 1021119-77-6) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional diversity make it a subject of ongoing research, with potential applications spanning from CNS therapeutics to kinase inhibition. As the scientific community continues to explore its properties, this compound is poised to play a pivotal role in advancing pharmaceutical innovation.

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